1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
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Overview
Description
1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry and agricultural applications . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
The synthesis of 1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Propylsulfanyl Group: This step involves the substitution reaction where a propylsulfanyl group is introduced to the triazolo[1,5-a]pyrimidine core.
Addition of the Ethanone Group: The final step involves the addition of an ethanone group to the 6th position of the triazolo[1,5-a]pyrimidine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential antibacterial, antifungal, antiviral, and anticancer properties.
Agriculture: The compound is explored for its herbicidal and antifungal activities.
Biological Research: It serves as a tool for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit proteases or kinases, thereby affecting cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
1-[7-Methyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other [1,2,4]triazolo[1,5-a]pyrimidines:
1,2,4-Triazolo[1,5-a]pyrimidin-7-ones: These compounds have similar core structures but differ in their functional groups, leading to variations in biological activity.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ols: These analogs have hydroxyl groups instead of ethanone, which can alter their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific functional groups that confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H14N4OS |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-(7-methyl-2-propylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C11H14N4OS/c1-4-5-17-11-13-10-12-6-9(8(3)16)7(2)15(10)14-11/h6H,4-5H2,1-3H3 |
InChI Key |
FGCJLAQDUWUKKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN2C(=C(C=NC2=N1)C(=O)C)C |
Origin of Product |
United States |
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